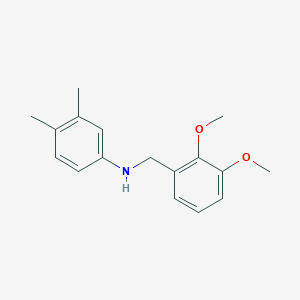![molecular formula C42H36N4O4 B5745699 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone), also known as DDOD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDOD is a bis-hydrazone derivative that is synthesized from 4,4'-diformyl-diphenyl ether and diphenylhydrazine.
Wissenschaftliche Forschungsanwendungen
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been extensively studied for its potential applications in scientific research. One of the primary applications of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is as a fluorescent probe for the detection of metal ions. 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and iron. This makes it a valuable tool for the detection and quantification of metal ions in biological samples.
In addition to its use as a fluorescent probe, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has also been studied for its potential applications in cancer research. 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) in cancer cells is believed to involve the induction of apoptosis, or programmed cell death.
Wirkmechanismus
The mechanism of action of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is not fully understood. However, it is believed that 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) exerts its effects through the formation of a complex with metal ions. This complex is then able to interact with various cellular components, including DNA and proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit a range of biochemical and physiological effects. In addition to its potential applications in cancer research, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has also been studied for its effects on oxidative stress and inflammation. 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit antioxidant activity and to reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for the detection and quantification of metal ions in biological samples. In addition, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations associated with the use of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) in lab experiments. For example, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) may exhibit some toxicity towards cells at high concentrations. In addition, the mechanism of action of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is not fully understood, which may limit its potential applications in some areas of research.
Zukünftige Richtungen
There are many potential future directions for the study of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone). One area of research that is currently being explored is the use of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) as a therapeutic agent for the treatment of cancer. In addition, there is also interest in the development of new fluorescent probes based on the structure of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) for the detection of other biological molecules.
Conclusion:
In conclusion, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is a bis-hydrazone derivative that has been extensively studied for its potential applications in scientific research. 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit high selectivity and sensitivity towards metal ions, and has potential applications in the detection and quantification of metal ions in biological samples. In addition, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has also been studied for its potential applications in cancer research, and has been shown to exhibit antitumor activity against various cancer cell lines. While there are some limitations associated with the use of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) in lab experiments, there are also many potential future directions for the study of this compound.
Synthesemethoden
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is synthesized through a reaction between 4,4'-diformyl-diphenyl ether and diphenylhydrazine in the presence of a catalyst. The reaction results in the formation of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) as a yellow crystalline solid. The synthesis of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is relatively simple and can be carried out using standard laboratory equipment.
Eigenschaften
IUPAC Name |
N-[(E)-[4-[[3-[4-[(E)-(diphenylhydrazinylidene)methyl]phenoxy]-1,4-dioxan-2-yl]oxy]phenyl]methylideneamino]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N4O4/c1-5-13-35(14-6-1)45(36-15-7-2-8-16-36)43-31-33-21-25-39(26-22-33)49-41-42(48-30-29-47-41)50-40-27-23-34(24-28-40)32-44-46(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-28,31-32,41-42H,29-30H2/b43-31+,44-32+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBBOVHILZGXDZ-ROIZXALESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)OC2=CC=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)C=NN(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC(C(OC1)OC2=CC=C(C=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)/C=N/N(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)

![1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)





![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
